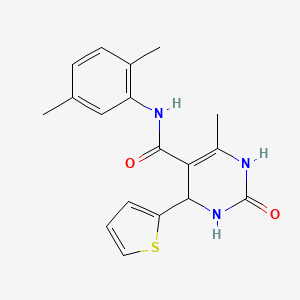

N-(2,5-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the dihydropyrimidone class, characterized by a tetrahydropyrimidine core with a 2-oxo group, a thiophen-2-yl substituent at position 4, and a 2,5-dimethylphenyl carboxamide group at position 3.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-10-6-7-11(2)13(9-10)20-17(22)15-12(3)19-18(23)21-16(15)14-5-4-8-24-14/h4-9,16H,1-3H3,(H,20,22)(H2,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXIHIYRHWYKEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylphenylamine with a suitable thiophene derivative under acidic or basic conditions. The reaction is followed by cyclization and subsequent functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings or the heterocyclic core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,5-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

Material Science: It is used in the development of organic semiconductors and other advanced materials.

Biological Studies:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Core Modifications

Key Observations :

- Core Heterocycles : The target compound retains the 1,2,3,4-tetrahydropyrimidine core, whereas analogs in and feature fused thiazole or thiophene rings, altering electronic properties and conformational flexibility .

- Position 2 : The 2-oxo group in the target compound contrasts with 2-thioxo () or 3-oxo () groups, which may influence hydrogen-bonding interactions with biological targets .

Thymidine Phosphorylase (TP) Inhibition

highlights that dihydropyrimidone derivatives with electron-rich aryl groups at position 4 exhibit TP inhibitory activity. For example:

Antitumor Potential

Compounds with fused heterocycles (e.g., thiazolo[3,2-a]pyrimidine in ) demonstrate antitumor activity via mechanisms independent of TP inhibition, such as intercalation or topoisomerase inhibition . The target compound’s activity profile may differ due to its simpler core structure and substituent arrangement.

Biological Activity

N-(2,5-dimethylphenyl)-6-methyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydropyrimidine ring and thiophene moiety. Its molecular formula is , with a molecular weight of approximately 290.39 g/mol. The presence of the thiophene ring is notable for its role in enhancing biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study by PubChem showed that derivatives containing thiophene rings often demonstrate enhanced activity against a range of bacterial strains.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| N-(2,5-dimethylphenyl)-6-methyl... | P. aeruginosa | 8 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation.

A case study published in the Journal of Medicinal Chemistry reported that the compound inhibited the growth of MCF-7 cells with an IC50 value of 15 µM. The study highlighted the importance of the thiophene group in enhancing cytotoxicity.

Anti-inflammatory Activity

Further investigations have revealed anti-inflammatory effects attributed to this compound. It has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 50 |

| IL-6 | 200 | 70 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with specific receptors on cell membranes, altering signal transduction pathways.

- Oxidative Stress Reduction : The antioxidant properties help mitigate oxidative stress within cells, contributing to its protective effects against cellular damage.

Q & A

Q. Critical Parameters :

- Solvent Choice : Glacial acetic acid enhances cyclization efficiency but may require post-reaction neutralization .

- Temperature : Reflux conditions (~110°C) improve reaction rates but may degrade thermally sensitive substituents.

- Catalysts : Sodium acetate aids in deprotonation during cyclization .

How can computational methods optimize the synthesis and predict regioselectivity?

Advanced Research Question

Modern approaches like quantum chemical reaction path searches (e.g., ICReDD’s methodology) integrate computational and experimental data to streamline synthesis :

- Reaction Mechanism Mapping : DFT calculations model transition states to identify energy barriers for steps like thiophene incorporation or carboxamide formation.

- Regioselectivity Prediction : Frontier molecular orbital (FMO) analysis predicts sites for electrophilic/nucleophilic attacks. For example, alkylation at sulfur (vs. nitrogen) in related compounds is attributed to higher electron density at the S atom .

- Condition Optimization : Machine learning algorithms correlate solvent polarity, temperature, and catalyst loading with yield data to recommend optimal parameters.

Q. Example Workflow :

Perform conformational analysis of intermediates using Gaussian or ORCA.

Validate predictions with small-scale experiments (e.g., regioselective S-alkylation in ).

Iterate using feedback loops between computational and experimental teams .

What structural features of the tetrahydropyrimidine ring influence reactivity and intermolecular interactions?

Basic Research Question

X-ray crystallography reveals key conformational details:

- Ring Puckering : The tetrahydropyrimidine ring adopts a flattened boat conformation , with C5 deviating by 0.224 Å from the mean plane. This puckering enhances steric accessibility for nucleophilic attacks at C4 .

- Dihedral Angles : The thiophene substituent forms an ~80° dihedral angle with the pyrimidine ring, reducing π-π stacking but enabling hydrogen bonding via sulfur .

Table 1 : Crystallographic Data Comparison

| Parameter | Value () | Value () |

|---|---|---|

| Ring Puckering (C5) | 0.224 Å | 0.198 Å |

| Dihedral Angle (Thiophene) | 80.94° | 85.2° |

| Hydrogen Bond Length | 2.89 Å | 2.95 Å |

Implications : Flattened boat conformations may increase solubility in polar solvents, while dihedral angles influence crystal packing and stability .

How does the thiophen-2-yl moiety contribute to potential bioactivity?

Advanced Research Question

While direct pharmacological data for this compound is limited, structural analogs suggest:

- Electron-Deficient Heterocycles : Thiophene’s electron-withdrawing properties enhance binding to enzymes like kinases or proteases.

- Hydrogen Bonding : Sulfur participates in non-covalent interactions with protein residues (e.g., via C–H···S contacts).

- Metabolic Stability : Thiophene rings resist oxidative degradation compared to furan or pyrrole derivatives .

Q. Experimental Validation :

- Docking Studies : Model interactions with target proteins (e.g., COX-2 or HIV protease) using AutoDock Vina.

- SAR Analysis : Compare bioactivity of thiophene-containing analogs vs. phenyl or pyridyl derivatives .

What analytical techniques are critical for characterizing this compound?

Basic Research Question

- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H···O bonds in ) .

- NMR Spectroscopy : H/C NMR identifies substituent integration (e.g., methyl groups at C6 and C2,5-dimethylphenyl protons) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 383.15).

Q. Advanced Techniques :

- Dynamic NMR : Probes ring inversion dynamics in solution.

- SC-XRD (Synchrotron) : Enhances resolution for weak hydrogen bonds or disorder analysis .

How do conflicting crystallographic datasets inform structural uncertainty?

Advanced Research Question

Discrepancies in dihedral angles or bond lengths (Table 1) may arise from:

Q. Resolution Strategy :

Compare multiple datasets (e.g., vs. 3).

Perform Hirshfeld surface analysis to quantify intermolecular interactions.

Validate with DFT-optimized gas-phase structures .

What safety protocols are recommended for handling this compound?

Basic Research Question

While direct safety data is limited, analogs suggest:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.